A metabolite of Eplerenone. Eplerenone is a potassium-sparing diuretic that selectively blocks aldosterone activation of the mineralcorticoid receptor, demonstrating little activity towards other steroid receptors.
6beta-Hydroxyeplerenone
CAS No.: 209253-80-5
Cat. No.: VC0193076
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209253-80-5 |
|---|---|
| Molecular Formula | C24H30O7 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
| Standard InChI | InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 |
| Standard InChI Key | DDHQRXOAZNEFKY-LRKJUHPMSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O |
| SMILES | CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O |
| Canonical SMILES | CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O |
| Appearance | White to Off-White Solid |
| Melting Point | 128-135 °C |
Introduction
Chemical Structure and Properties
6beta-Hydroxyeplerenone is characterized by its hydroxyl group at the 6beta position, which distinguishes it from its parent compound eplerenone. This structural modification plays a crucial role in its biological activity profile and pharmacokinetic properties.
Physicochemical Characteristics
6beta-Hydroxyeplerenone has the chemical formula C24H30O7 with a molecular weight of 430.49 g/mol . It exists as a white to off-white crystalline solid with specific physical properties that influence its pharmaceutical behavior.
| Property | Value |
|---|---|
| Melting point | 128-135°C |
| Boiling point | 642.7±55.0 °C (Predicted) |
| Density | 1.37±0.1 g/cm3 (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| Physical form | Solid |
| Color | White to Off-White |
| pKa | 13.16±0.70 (Predicted) |
The compound also has several chemical synonyms including "Eplerenone 6-β-Hydroxy Analog" and "(6β,7α,11α,17α)-9,11-Epoxy-6,17-dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester" . This hydroxylated derivative maintains the core structure of eplerenone with the addition of a hydroxyl group at the specific 6beta position.
Metabolism and Pharmacokinetics
The formation and metabolism of 6beta-Hydroxyeplerenone provide important insights into its pharmacological profile and potential clinical applications.
Metabolic Pathway
6beta-Hydroxyeplerenone is primarily formed through the metabolism of eplerenone by cytochrome P450 enzymes. In vitro studies have identified it as one of the major metabolites of eplerenone in both humans and dogs . The specific enzyme responsible for this biotransformation is predominantly CYP3A4 in humans and CYP3A12 in dogs .
Comparative Pharmacokinetics
Research indicates that 6beta-Hydroxyeplerenone exhibits a longer half-life than eplerenone, which contributes to its sustained pharmacological effects. This extended duration of action may provide advantages in clinical settings where prolonged receptor antagonism is beneficial.
In human microsomes, the kinetic parameters for the formation of 6beta-Hydroxyeplerenone from eplerenone include a Vmax of 0.973 nmol/min/mg and a Km of 217 μM . These parameters provide insights into the rate and efficiency of this metabolic transformation.
Mechanism of Action
6beta-Hydroxyeplerenone shares the primary mechanism of action with its parent compound but may exhibit distinct binding characteristics and potency.
Receptor Interaction
Like eplerenone, 6beta-Hydroxyeplerenone acts as an aldosterone receptor antagonist, competing with aldosterone for binding sites on mineralocorticoid receptors (MR) primarily in renal tissues. This competitive inhibition blocks aldosterone from binding to its receptor, thereby preventing its physiological effects.
Physiological Effects
By inhibiting the binding of aldosterone to mineralocorticoid receptors, 6beta-Hydroxyeplerenone counters several aldosterone-mediated effects, including:
-
Reduced sodium retention
-
Decreased potassium excretion
-
Lowered water retention
-
Decreased blood volume
-
Reduced blood pressure
These effects make it potentially valuable in the management of hypertension and heart failure, similar to its parent compound eplerenone.
Renin-Angiotensin-Aldosterone System Modulation
The interaction of 6beta-Hydroxyeplerenone with the Renin-Angiotensin-Aldosterone System (RAAS) represents a key aspect of its therapeutic potential.
RAAS Inhibition
By antagonizing aldosterone receptors, 6beta-Hydroxyeplerenone disrupts a critical component of the RAAS pathway. This inhibition has cascading effects throughout the system, ultimately leading to reduced activation of RAAS-mediated pathways that contribute to hypertension and heart failure.
Eplerenone, the parent compound, has been shown to produce sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion . As a metabolite, 6beta-Hydroxyeplerenone likely contributes to these effects, particularly given its longer half-life.
Comparative Efficacy with Eplerenone
Research findings suggest potential differences in efficacy between 6beta-Hydroxyeplerenone and its parent compound eplerenone.
| Parameter | Eplerenone | 6beta-Hydroxyeplerenone |
|---|---|---|
| Systolic Blood Pressure Reduction | Decrease by approximately 10 mmHg | Potentially greater reduction |
| Diastolic Blood Pressure Reduction | Decrease by approximately 5 mmHg | Potentially greater reduction |
| Left Ventricular Mass Index | Reduction observed | Potentially greater reduction |
| Duration of Action | Shorter half-life | Extended half-life |
The potentially enhanced efficacy may be attributed to its longer half-life and possibly different receptor binding characteristics, though more detailed comparative studies are needed to fully elucidate these differences.
Research and Clinical Significance
The investigation of 6beta-Hydroxyeplerenone has significant implications for understanding drug metabolism and developing improved therapeutic agents.
Metabolic Research Findings
Research on eplerenone metabolism has revealed that 6beta-hydroxylation and 21-hydroxylation are the primary metabolic pathways, with 6beta-Hydroxyeplerenone being one of the major metabolites . In vitro studies using human liver microsomes have demonstrated that CYP3A-selective inhibitors such as ketoconazole, troleandomycin, and dihydroxybergamottin significantly inhibit the formation of these metabolites, with inhibition rates of 83-95% . This indicates the critical role of CYP3A4 in the formation of 6beta-Hydroxyeplerenone.
Future Research Directions
The study of 6beta-Hydroxyeplerenone opens several avenues for future research that could enhance our understanding of aldosterone receptor antagonists and their clinical applications.
Structure-Activity Relationships
The hydroxylation at the 6beta position appears to confer distinct pharmacokinetic properties. Further investigation of structure-activity relationships could lead to the development of novel aldosterone receptor antagonists with optimized profiles.
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